![molecular formula C18H21ClN2O2S B2557331 1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine CAS No. 667912-06-3](/img/structure/B2557331.png)
1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine is a complex organic compound that features a biphenyl core substituted with a chloro group and a sulfonyl group, which is further connected to an ethylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, where 4-chlorophenylboronic acid reacts with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting 4’-chloro-[1,1’-biphenyl]-4-yl compound is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group. Finally, the sulfonylated biphenyl is reacted with 4-ethylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and sulfonylation steps, which can enhance reaction efficiency and yield. Additionally, the use of automated purification systems such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a biphenyl derivative.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the nucleophile used.
科学的研究の応用
1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The ethylpiperazine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-Chlorobiphenyl: A simpler biphenyl derivative with a single chloro substituent.
4-Ethylpiperazine: A basic piperazine derivative without the biphenyl and sulfonyl groups.
Sulfonyl Chloride Derivatives: Compounds with similar sulfonyl functional groups but different aromatic cores.
Uniqueness
1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine is unique due to its combination of a biphenyl core, a sulfonyl group, and an ethylpiperazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-2-20-11-13-21(14-12-20)24(22,23)18-9-5-16(6-10-18)15-3-7-17(19)8-4-15/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUZXBJCAJYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
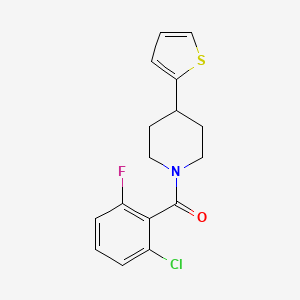
![4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)
![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride](/img/structure/B2557251.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2557254.png)
![N-(3-chlorophenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2557255.png)
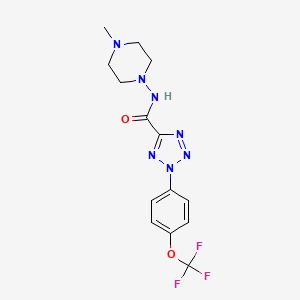
![(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B2557259.png)

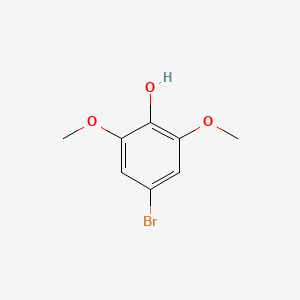
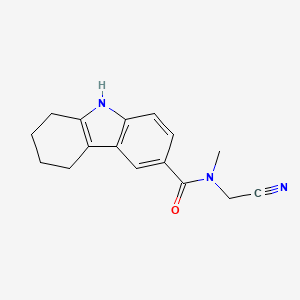
![2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2557267.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2557268.png)
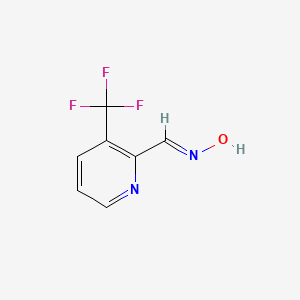
![1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B2557271.png)
